molecular formula C18H15AlO3 B078509 Aluminium triphenolate CAS No. 15086-27-8

Aluminium triphenolate

Cat. No. B078509
CAS RN: 15086-27-8
M. Wt: 306.3 g/mol
InChI Key: OPSWAWSNPREEFQ-UHFFFAOYSA-K
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Patent
US05414156

Procedure details

For example, U.S. Pat. No. 2,831,898 discloses a process for producing 2,6-diisopropyl phenol from propylene gas and phenol by Friedel-Crafts reaction at high pressure of 21-35 atm, high temperature of 200°-210° C. and under nitrogen atmosphere with aluminum phenoxide, as a catalyst, prepared from alumina and phenol. But there is a defect that 2,6-diisopropyl phenol desired was obtained only with 11.3% yield even though 2-isopropyl phenol which is a by-product was obtained with 31.4% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
11.3%

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13](C(C)C)[C:12]=1[OH:20])([CH3:10])[CH3:9]>[O-]C1C=CC=CC=1.[Al+3].[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1>[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:20])([CH3:10])[CH3:9] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]C1=CC=CC=C1.[Al+3].[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by Friedel-Crafts reaction at high pressure of 21-35 atm, high temperature of 200°-210° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.